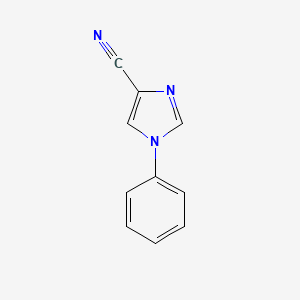
1-Phenyl-1H-imidazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-1H-imidazole-4-carbonitrile is a useful research compound. Its molecular formula is C10H7N3 and its molecular weight is 169.187. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemistry
In the field of chemistry, 1-Phenyl-1H-imidazole-4-carbonitrile serves as a versatile building block for synthesizing more complex molecules. It is employed as a ligand in coordination chemistry, facilitating the formation of metal complexes which are crucial for catalysis and material science.
Biology
The compound has garnered attention for its potential biological activities:
- Antimicrobial Properties : Studies indicate that it exhibits significant antimicrobial activity against various pathogens.
- Anticancer Activity : Research has demonstrated its effectiveness in inhibiting cancer cell proliferation. For instance, it has shown high activity against breast cancer cell lines (e.g., MCF-7 and Hs578t) while being non-toxic to non-cancerous cells (e.g., MCF-10A) .
Medicine
In medicinal chemistry, ongoing research is focused on exploring the therapeutic potential of this compound. Its inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1) suggests a role in cancer treatment by promoting the accumulation of DNA damage in rapidly dividing cancer cells . Additionally, it is being investigated for its potential use in treating other diseases due to its interaction with various biological targets.
Industry
This compound finds applications in industrial settings, particularly in:
- Pharmaceutical Production : As a precursor or active ingredient in drug formulations.
- Agrochemicals : Its derivatives are explored for use in pesticides and herbicides.
- Dyes and Coatings : Its chemical properties make it suitable for developing dyes used in textiles and coatings.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in breast cancer models . The mechanism was attributed to its ability to inhibit PARP-1 activity, leading to increased DNA damage.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | PARP-1 inhibition |
| Hs578t | 10.0 | PARP-1 inhibition |
| MCF-10A | >100 | Non-toxic |
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that this compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential as an antimicrobial agent .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
Eigenschaften
IUPAC Name |
1-phenylimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-9-7-13(8-12-9)10-4-2-1-3-5-10/h1-5,7-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSOWJSXAXEOIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













